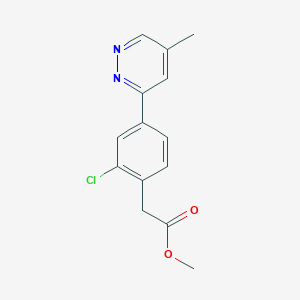![molecular formula C7H3ClN2OS B1458744 2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde CAS No. 1356016-35-7](/img/structure/B1458744.png)
2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .Wissenschaftliche Forschungsanwendungen
Synthesis of Antifolate Derivatives
A study by Dailide and Tumkevičius (2022) developed a synthesis for 2,4-diamino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines, showcasing their potential as lipophilic antifolates. The process begins with the transformation of ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate into 2,4-diaminothieno[2,3-d]pyrimidine-6-carbaldehyde, further reacting with anilines to yield the title compounds. This work highlights the compound's role in creating antifolate molecules that could have implications in cancer therapy and antimicrobial applications (Dailide & Tumkevičius, 2022).
Development of Condensed Azines
Research conducted by Bakulina et al. (2014) explored the synthesis of condensed azines through the reaction of 4,6-dichloropyrimidine-5-carbaldehyde and methyl 3-aminocrotonate, leading to pyrido[2,3-d]pyrimidine derivatives. This synthesis pathway demonstrates the versatility of 2-Chlorothieno[3,2-d]pyrimidine derivatives in constructing complex heterocyclic structures, which are of significant interest in the development of new pharmaceuticals (Bakulina et al., 2014).
Antibacterial Hydrazone Derivatives
The work of Rao et al. (2019) describes the synthesis of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone derivatives, starting from ethyl-4,6-dichloronicotinate. These compounds were evaluated for their antibacterial properties, indicating the potential use of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde derivatives in creating new antimicrobial agents (Rao, V. Rao, & Prasad, 2019).
Exploration of Heterocyclic Chemistry
A study by Zinchenko et al. (2017) focused on the synthesis of 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines from 4,6-dichloropyrimidine-5-carbaldehyde, showcasing the utility of 2-Chlorothieno[3,2-d]pyrimidine derivatives in developing novel heterocyclic compounds. This research contributes to the broader field of heterocyclic chemistry by providing new pathways for synthesizing pyrimidine-based molecules, which have a wide range of applications in medicinal chemistry and drug development (Zinchenko et al., 2017).
Eigenschaften
IUPAC Name |
2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2OS/c8-7-9-1-5-6(10-7)4(2-11)3-12-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFUVLSBWJJAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857184 | |
| Record name | 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde | |
CAS RN |
1356016-35-7 | |
| Record name | 2-Chlorothieno[3,2-d]pyrimidine-7-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356016-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one](/img/structure/B1458675.png)
![6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B1458676.png)
![methyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1458678.png)



